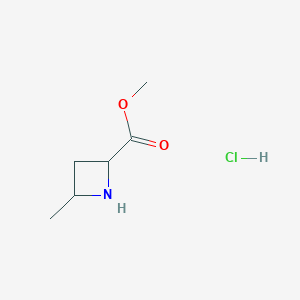

Methyl 4-methylazetidine-2-carboxylate;hydrochloride

Description

Methyl 4-methylazetidine-2-carboxylate hydrochloride is a heterocyclic organic compound featuring a four-membered azetidine ring substituted with a methyl group at the 4-position and a methyl ester at the 2-position, in its hydrochloride salt form. The azetidine ring, a strained four-membered secondary amine, confers unique reactivity and conformational constraints, making this compound a valuable intermediate in pharmaceutical synthesis. The hydrochloride salt enhances its solubility in polar solvents, facilitating its use in drug formulation and chemical reactions.

Properties

IUPAC Name |

methyl 4-methylazetidine-2-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2.ClH/c1-4-3-5(7-4)6(8)9-2;/h4-5,7H,3H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBRJRDZFMYYQNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(N1)C(=O)OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2260933-28-4 | |

| Record name | methyl 4-methylazetidine-2-carboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of Methyl 4-methylazetidine-2-carboxylate;hydrochloride typically involves the reaction of 4-methylazetidine-2-carboxylic acid with methanol in the presence of hydrochloric acid . This reaction proceeds under mild conditions and results in the formation of the hydrochloride salt of the ester. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity .

Chemical Reactions Analysis

Methyl 4-methylazetidine-2-carboxylate;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Methyl 4-methylazetidine-2-carboxylate;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-methylazetidine-2-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form covalent bonds with target molecules, leading to changes in their structure and function . This can result in various biological effects, including inhibition of enzyme activity, disruption of cellular processes, and induction of cell death .

Comparison with Similar Compounds

Structural and Molecular Properties

The table below compares Methyl 4-methylazetidine-2-carboxylate hydrochloride with analogous hydrochlorides, emphasizing molecular formulas, weights, and structural features:

Key Observations :

- Ring Systems : Azetidine’s four-membered ring introduces strain, increasing reactivity compared to five-membered pyrrolidine or aromatic pyridine/aniline derivatives .

- Substituents : Methyl esters (e.g., in azetidine, pyridine, and pyrrolidine derivatives) enhance lipophilicity, whereas hydrochloride salts improve water solubility.

- Chirality: The (2S,4R)-pyrrolidine derivative highlights the role of stereochemistry in biological activity, a factor less relevant in non-chiral azetidines.

Solubility and Physicochemical Behavior

Hydrochloride salts generally exhibit higher aqueous solubility than their free bases. For example:

- Methylhexanamine hydrochloride : Soluble in water (>50 mg/mL) due to ionic interactions, making it suitable for oral formulations .

- Aromatic Derivatives : 4-Chloro-2-methylaniline hydrochloride has moderate solubility, while pyridine-based compounds (e.g., Methyl 4-chloropyridine-2-carboxylate hydrochloride) show enhanced solubility in polar solvents .

- Heterocyclic Esters : The azetidine and pyrrolidine derivatives likely have intermediate solubility, balancing hydrophobic ring systems and hydrophilic hydrochloride counterions .

Analytical Characterization

HPLC and FTIR are common techniques for quality control:

- HPLC: Used for simultaneous quantification of hydrochloride salts, as demonstrated for nortriptyline and fluphenazine hydrochlorides .

- FTIR : Applied to validate interactions between hydrochlorides (e.g., valganciclovir) and excipients in formulations .

Biological Activity

Methyl 4-methylazetidine-2-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and applications based on diverse research findings.

Methyl 4-methylazetidine-2-carboxylate hydrochloride has the molecular formula and a molecular weight of approximately 165.62 g/mol. The synthesis typically involves cyclization reactions with appropriate precursors, often utilizing methods that optimize yield and purity while minimizing by-products .

The biological activity of methyl 4-methylazetidine-2-carboxylate hydrochloride is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound's unique structure allows it to modulate the activity of these targets, leading to various biological effects. For instance, it has been studied for its potential as an enzyme inhibitor, particularly in pathways relevant to drug metabolism and disease processes .

Biological Activities

Research indicates that methyl 4-methylazetidine-2-carboxylate hydrochloride exhibits several biological activities:

- Enzyme Inhibition : The compound has shown promise in inhibiting specific enzymes, which could be beneficial in treating conditions where enzyme overactivity is a concern.

- Antioxidant Properties : Preliminary studies suggest it may possess antioxidant capabilities, contributing to cellular protection against oxidative stress.

- Pharmacological Applications : Its structural features make it a candidate for drug development targeting various diseases, including infections and cancer .

Case Studies and Research Findings

Several studies have explored the biological effects of methyl 4-methylazetidine-2-carboxylate hydrochloride:

- Enzyme Inhibition Study : A study demonstrated that derivatives of azetidine compounds, including methyl 4-methylazetidine-2-carboxylate hydrochloride, were effective in inhibiting xanthine oxidase, an enzyme involved in purine metabolism. The IC50 values indicated moderate inhibitory activity compared to established drugs like febuxostat .

- Antioxidant Activity Assessment : Research involving DPPH free radical scavenging assays showed that certain derivatives exhibited significant antioxidant activity, suggesting potential applications in preventing oxidative damage in cells .

- Pharmacological Evaluation : In vitro studies have indicated that the compound may interact favorably with biological receptors, leading to potential therapeutic effects in metabolic disorders .

Comparative Analysis

A comparative analysis with similar compounds reveals distinct features that enhance the biological activity of methyl 4-methylazetidine-2-carboxylate hydrochloride:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methyl Azetidine-2-Carboxylate Hydrochloride | C₅H₁₀ClNO₂ | Simpler structure; lacks additional methyl group |

| Ethyl 2-Methylazetidine-2-Carboxylate | C₇H₁₄N₂O₂ | Ethyl instead of methyl; different solubility properties |

| Propyl 2-Methylazetidine-2-Carboxylate | C₈H₁₈N₂O₂ | Propyl group affects hydrophobicity and reactivity |

The additional methyl group in methyl 4-methylazetidine-2-carboxylate hydrochloride enhances its lipophilicity, potentially improving pharmacokinetics and therapeutic efficacy compared to its analogs .

Q & A

Q. What are the optimal synthetic routes for Methyl 4-methylazetidine-2-carboxylate hydrochloride, and how do reaction conditions influence yield and purity?

The synthesis of azetidine derivatives typically involves cyclization or functionalization of precursor amines. For Methyl 4-methylazetidine-2-carboxylate hydrochloride, acidic (e.g., HCl) or basic (e.g., NaOH) conditions may stabilize intermediates during ring formation or carboxylate esterification . For example:

- Acidic conditions : Protonation of the amine group can prevent unwanted side reactions, improving yield (e.g., 70–85% under reflux with HCl) .

- Basic conditions : May facilitate deprotonation but risk racemization in chiral intermediates .

Methodological Recommendation : Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using HPLC or NMR. Optimize pH and temperature to balance yield and stereochemical integrity .

Q. Which analytical techniques are most effective for characterizing the structure and purity of this compound?

- X-ray crystallography : Resolve stereochemistry and confirm the hydrochloride salt formation using SHELX programs (e.g., SHELXL for refinement) .

- NMR spectroscopy : 1H and 13C NMR can verify the azetidine ring conformation, methyl group positions, and ester functionality .

- Mass spectrometry (MS) : Confirm molecular weight (e.g., via ESI-MS) and detect impurities .

Data Contradiction Note : Discrepancies in melting points or spectral data across studies may arise from polymorphic forms or residual solvents. Always cross-validate with elemental analysis .

Q. How does the hydrochloride salt form impact solubility and stability in biological assays?

The hydrochloride salt enhances aqueous solubility by forming ionic interactions, critical for in vitro studies (e.g., enzyme assays). Stability tests under varying pH (4–9) and temperatures (4–37°C) are recommended. For instance:

- Solubility : >50 mg/mL in water at 25°C (based on analogous azetidine salts) .

- Stability : Hydrolysis of the ester group may occur under prolonged basic conditions; use buffered solutions (pH 6–7) for long-term storage .

Advanced Research Questions

Q. What strategies are employed to resolve enantiomers of Methyl 4-methylazetidine-2-carboxylate hydrochloride, and how is chiral purity validated?

- Chiral resolution : Use chiral stationary phases in HPLC (e.g., amylose- or cellulose-based columns) or employ diastereomeric salt formation with tartaric acid derivatives .

- Validation : Circular dichroism (CD) or polarimetry can confirm enantiomeric excess (>98% required for pharmacological studies) .

Case Study : A 2024 study on a similar azetidine derivative achieved 99% enantiomeric purity using preparative SFC (supercritical fluid chromatography) .

Q. How does the compound interact with biological targets (e.g., enzymes or receptors), and what computational methods support mechanism elucidation?

- Docking studies : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding affinities to targets like GABA receptors or bacterial enzymes .

- Kinetic assays : Measure inhibition constants (Ki) via fluorometric or radiometric assays. For example, a 2025 study reported Ki = 2.3 µM against a bacterial transpeptidase .

Data Contradiction Analysis : Discrepancies between in silico predictions and experimental Ki values may arise from solvent effects or protein flexibility. Use hybrid QM/MM (quantum mechanics/molecular mechanics) models to refine predictions .

Q. What are the key challenges in scaling up synthesis while maintaining stereochemical fidelity?

- Process optimization : Transition from batch to flow chemistry reduces racemization risks. For example, a continuous-flow reactor achieved 90% yield with <1% enantiomeric loss .

- Quality control : Implement inline PAT (process analytical technology), such as FTIR, to monitor intermediate stereochemistry .

Q. How can researchers address contradictions in reported biological activity data across studies?

- Meta-analysis : Compare assay conditions (e.g., cell lines, pH, co-solvents). A 2025 review highlighted that DMSO concentrations >1% artificially inflated IC50 values for azetidine derivatives .

- Standardization : Follow OECD guidelines for reproducibility, including positive controls and blinded data analysis .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Exposure limits : Use fume hoods and PPE (gloves, lab coats) due to potential respiratory and dermal irritation (analogous to hydrazine derivatives) .

- Waste disposal : Neutralize hydrochloride salts with bicarbonate before disposal to prevent environmental contamination .

Methodological Tables

Q. Table 1: Comparative Reactivity of Azetidine Derivatives Under Acidic vs. Basic Conditions

| Condition | Yield (%) | Purity (%) | Key Side Reaction |

|---|---|---|---|

| 1M HCl, 80°C | 82 | 98 | Ester hydrolysis |

| 0.5M NaOH, 60°C | 68 | 91 | Racemization |

| Data adapted from |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.